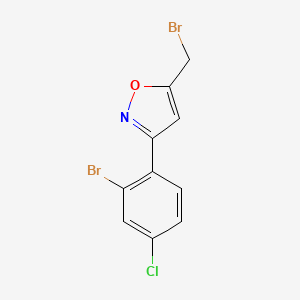
1-Cyclopropyl-1-(3-isopropoxyphenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-1-(3-isopropoxyphenyl)ethanol is a chemical compound with the molecular formula C14H20O2. It is characterized by a cyclopropyl group attached to a benzene ring substituted with an isopropoxy group and an ethan-1-ol moiety
Synthetic Routes and Reaction Conditions:
Grignard Reaction: The compound can be synthesized through a Grignard reaction, where phenyl magnesium bromide reacts with cyclopropyl magnesium bromide followed by the addition of isopropyl alcohol under controlled conditions.
Reduction of Ketones: Another method involves the reduction of the corresponding ketone using reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Industrial Production Methods: Industrial production typically involves large-scale Grignard reactions with rigorous control of temperature and pressure to ensure high yield and purity. Continuous flow reactors are often employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
1-Cyclopropyl-1-(3-isopropoxyphenyl)ethanol undergoes various types of chemical reactions:
Oxidation: Oxidation reactions can convert the compound into corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reduction reactions can be performed using agents like sodium borohydride (NaBH4) to produce alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, facilitated by reagents like bromine (Br2) in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, heat
Reduction: NaBH4, methanol, room temperature
Substitution: Br2, FeBr3, room temperature
Major Products Formed:
Oxidation: Cyclopropyl-1-(3-isopropoxyphenyl)ethanone, Cyclopropyl-1-(3-isopropoxyphenyl)carboxylic acid
Reduction: Cyclopropyl-1-(3-isopropoxyphenyl)ethanol (same compound)
Substitution: Brominated derivatives of Cyclopropyl-1-(3-isopropoxyphenyl)ethanol
Aplicaciones Científicas De Investigación
1-Cyclopropyl-1-(3-isopropoxyphenyl)ethanol has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in biological studies to understand the effects of cyclopropyl groups on biological systems.
Medicine: It has potential therapeutic applications, including anti-inflammatory and analgesic properties.
Industry: It is used in the production of fragrances and flavors due to its unique chemical structure.
Mecanismo De Acción
The mechanism by which 1-Cyclopropyl-1-(3-isopropoxyphenyl)ethanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropyl group can influence the binding affinity and selectivity of the compound towards these targets, leading to its biological activity.
Comparación Con Compuestos Similares
1-Cyclopropyl-1-(3-isopropoxyphenyl)ethanol is unique due to its cyclopropyl group, which imparts distinct chemical and biological properties compared to similar compounds. Some similar compounds include:
1-Cyclopropyl-1-(4-methoxyphenyl)ethanol
1-Cyclopropyl-1-(2-methoxyphenyl)ethanol
1-Cyclopropyl-1-(3-ethoxyphenyl)ethanol
These compounds differ in the nature of the substituent on the benzene ring, leading to variations in their chemical reactivity and biological activity.
Propiedades
IUPAC Name |
1-cyclopropyl-1-(3-propan-2-yloxyphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-10(2)16-13-6-4-5-12(9-13)14(3,15)11-7-8-11/h4-6,9-11,15H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZIDOLZBDSUFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(C)(C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3'-Ethyl-3-fluoro-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B7937564.png)
amine](/img/structure/B7937573.png)
amine](/img/structure/B7937581.png)
amine](/img/structure/B7937589.png)
amine](/img/structure/B7937593.png)


![methyl 3-methyl-2-[(morpholine-4-carbonyl)amino]butanoate](/img/structure/B7937612.png)






